

mebeverine hydrochloride stability indicating assay method development

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Compound Focus: Mebeverine Hydrochloride

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Comprehensive Application Note: Stability-Indicating HPLC Method Development and Validation for Mebeverine Hydrochloride

Introduction and Background

Mebeverine hydrochloride (MH) is a **direct-acting antispasmodic agent** widely used in the treatment of **gastrointestinal spasmodic disorders** such as irritable bowel syndrome. Chemically, it is designated as 3,4-dimethoxybenzoic acid 4-[ethyl-2-(4-methoxyphenyl)-1-aminobutyl]vertrate hydrochloride. As per regulatory requirements outlined in the **International Conference on Harmonization (ICH) guidelines**, it is mandatory to develop and validate stability-indicating assay methods that can accurately quantify drug substances while effectively separating them from their degradation products. These methods are critical for **pharmaceutical quality control** and **stability assessment** throughout the product lifecycle.

The development of **reliable analytical methods** that can distinguish between the intact drug and its degradation products is essential for establishing shelf life, determining storage conditions, and ensuring product safety and efficacy. This application note comprehensively details the development and validation of a **stability-indicating HPLC method** for **Mebeverine hydrochloride**, incorporating experimental protocols for forced degradation studies and method validation as per ICH guidelines [1]. The method demonstrates **excellent chromatographic separation** between MH and its degradation products under various stress conditions, making it suitable for routine quality control analysis in pharmaceutical dosage forms.

Method Development

Chromatographic Conditions

The development of an effective stability-indicating method for **Mebeverine hydrochloride** requires careful optimization of chromatographic parameters to achieve **optimal separation efficiency** and **peak symmetry**. Through systematic optimization, the following conditions have been established as optimal for the analysis:

- **Column:** Symmetry C18 (4.6 mm × 150 mm, 5 µm) or equivalent reverse-phase column
- **Mobile Phase:** Mixture of 50 mM potassium dihydrogen phosphate (KH₂PO₄), acetonitrile, and tetrahydrofuran (THF) in the ratio of **63:35:2 (v/v/v)**
- **Flow Rate:** 1.0 mL/min
- **Detection Wavelength:** 263 nm
- **Injection Volume:** 30 µL
- **Temperature:** Ambient (approximately 25°C)
- **Run Time:** Approximately 10-15 minutes

The mobile phase preparation requires careful attention to detail. The 50 mM KH₂PO₄ buffer should be prepared by dissolving 6.8 g of potassium dihydrogen phosphate in 1000 mL of HPLC-grade water. The pH may be adjusted to approximately 3.0-4.0 with dilute phosphoric acid if necessary, though the original method does not specify pH adjustment. The mobile phase must be **filtered through a 0.45 µm membrane filter** and **degassed by sonication** for 10 minutes before use. These steps are critical for preventing column contamination and ensuring baseline stability [1].

The method employs **isocratic elution**, providing a simple and reproducible analysis protocol suitable for quality control laboratories. Under these optimized conditions, **Mebeverine hydrochloride** typically elutes

at approximately 6-8 minutes with **excellent peak symmetry** and **no interference** from degradation products formed under various stress conditions. The inclusion of tetrahydrofuran in the mobile phase at 2% concentration has been found to significantly improve peak shape and resolution from potential degradation products [1].

Alternative Chromatographic Conditions

Research indicates that alternative chromatographic conditions may also be successfully employed for **Mebeverine hydrochloride** analysis:

- **Alternative System 1:** Apollo C18 (4.6 × 250 mm, 5 μm) column with methanol:water (90:10% v/v) mobile phase at a flow rate of 0.9 mL/min and detection at 265 nm, yielding a retention time of approximately 3.9 minutes [2].
- **Alternative System 2:** Xterra C18 (150 × 4.6 mm, 5 μm) column with acetonitrile:water:triethylamine (70:25:5, v/v/v, pH 6.0) mobile phase at a flow rate of 1.0 mL/min and detection at 260 nm [3].
- **Historical Method:** Octyl silane column with methanol:water (75:25) containing 0.05% hexylamine as silanol-blocking agent, adjusted to pH 5.0 with phosphoric acid [4].

These alternative methods provide flexibility in method application based on available equipment and columns in different laboratory settings while maintaining **analytical performance** and **regulatory compliance**.

Forced Degradation Studies

Forced degradation studies are critical for demonstrating the **stability-indicating capability** of an analytical method. These studies involve subjecting the drug substance to **various stress conditions** beyond normal accelerated stability testing to generate representative degradation products. The optimized protocol for forced degradation studies of **Mebeverine hydrochloride** is as follows:

- **Acidic Degradation:** Expose MH solution (500 μg/mL) to 0.1 M or 1 M hydrochloric acid at room temperature or under reflux conditions. Monitor degradation progression over time (typically 1-24 hours) until approximately 10-20% degradation is observed [1].

- **Alkaline Degradation:** Treat MH solution (500 µg/mL) with 0.1 M sodium hydroxide at room temperature or under reflux conditions. Neutralize with hydrochloric acid before analysis [1].
- **Oxidative Degradation:** Subject MH solution to hydrogen peroxide at varying concentrations (3%, 10%, 15%, and 30%) at elevated temperatures (70-90°C). Sample at different time intervals to monitor degradation kinetics [1].
- **Photolytic Degradation:** Expose solid MH and methanolic solutions to both visible light (100 W Tungsten lamp) and UV light (200 W Mercury lamp, $\lambda_{\text{max}} \approx 254$ nm) for up to 5 days. Compare with protected control samples wrapped in aluminum foil [1].
- **Thermal Degradation:** Subject solid MH to dry heat at 90°C in a dry air oven for 7 days [1].

Table 1: Summary of Forced Degradation Conditions for **Mebeverine Hydrochloride**

Stress Condition	Conditions	Degradation Observed	Comments
Acidic Hydrolysis	0.1 M or 1 M HCl, RT or reflux	Significant degradation	Dependent on temperature and acid concentration
Alkaline Hydrolysis	0.1 M NaOH, RT or reflux	Significant degradation	More extensive under reflux conditions
Oxidative Degradation	3-30% H ₂ O ₂ , 70-90°C	Extensive degradation	Concentration and temperature dependent
Photolytic Degradation	UV/VIS light, 5 days	Minimal degradation	Similar results for solid and solution
Thermal Degradation	90°C, 7 days (solid)	Minimal degradation	Demonstrates solid-state stability

Following stress testing, samples should be **neutralized** (for acid/base studies), appropriately diluted with mobile phase to achieve target concentration of 25 µg/mL, and analyzed using the developed HPLC method. The method should demonstrate **chromatographic specificity** by achieving baseline separation between the

parent drug and all degradation products, with **peak purity** evidence confirming the homogeneity of the Mebeverine peak [1].

The forced degradation studies reveal that **Mebeverine hydrochloride** is particularly susceptible to **acidic, alkaline, and oxidative degradation**, while demonstrating relative stability under **photolytic and thermal stress conditions**. The identification of major degradation products has been reported in literature, with veratric acid and 4-[ethyl-[2-(4-methoxyphenyl)-1-methylethyl]amino]-1-butanol being identified as the primary degradation compounds [4].

Method Validation

The developed stability-indicating HPLC method for **Mebeverine hydrochloride** has been rigorously validated according to ICH guidelines to establish **scientific evidence** that the method is **suitable for its intended purpose**. The validation protocol encompasses the following parameters:

Specificity

The method demonstrates **excellent specificity** by achieving baseline separation of **Mebeverine hydrochloride** from all degradation products formed under various stress conditions. No interference is observed from blank solutions or pharmaceutical excipients commonly used in dosage forms. **Peak purity analysis** using photodiode array detection confirms the homogeneity of the Mebeverine peak in stressed samples, confirming the stability-indicating nature of the method [1].

Linearity and Range

The linearity of the method has been demonstrated over the concentration range of **1-100 µg/mL** for **Mebeverine hydrochloride**. The calibration curve is characterized by a **correlation coefficient (r^2) greater than 0.999**, indicating an excellent linear relationship between peak area and concentration. The regression analysis typically yields a slope of approximately 48398 and an intercept of approximately 17699, based on published data [1].

*Table 2: Method Validation Parameters for **Mebeverine Hydrochloride** HPLC Analysis*

Validation Parameter	Results	Acceptance Criteria
Linearity Range	1-100 µg/mL	-
Correlation Coefficient (r ²)	>0.999	≥0.999
Precision (% RSD)		
Intra-day	1.0-1.8%	≤2%
Inter-day	<2%	≤2%
Accuracy (% Recovery)	98-102%	98-102%
LOD	0.2 µg/mL	-
LOQ	1.0 µg/mL	-
Robustness	Retention time variations within acceptable limits	-

Precision

The **precision** of the method has been evaluated at three concentration levels (1, 10, and 100 µg/mL) covering the working range. The **intra-day precision** (repeatability) shows % RSD values in the range of 1.0-1.8%, while **inter-day precision** (intermediate precision) demonstrates % RSD values less than 2% across different days, analysts, and instruments. These results confirm the **high reproducibility** of the method [1].

Accuracy

The **accuracy** of the method has been established through **standard addition recovery studies** in pharmaceutical dosage forms. Mean recovery values ranging from **98% to 102%** have been demonstrated at different spike levels (50%, 100%, and 120% of the target concentration), confirming that the method provides accurate quantification of **Mebeverine hydrochloride** without interference from excipients or degradation products [1] [3].

Sensitivity

The method demonstrates **excellent sensitivity** with a **limit of detection (LOD)** of 0.2 µg/mL and a **limit of quantitation (LOQ)** of 1.0 µg/mL, based on signal-to-noise ratios of 3:1 and 10:1, respectively. The LOQ concentration shows acceptable precision with % RSD values less than 1.8% [1].

Robustness

The **robustness** of the method has been evaluated by deliberate variations in chromatographic parameters, including changes in the **organic solvent composition** and **ionic strength of the buffer**. While these variations cause expected changes in retention time, the **peak area** remains unaffected (variations less than 0.5%), demonstrating that the method is robust for routine use [1].

Experimental Protocols

Reagents and Materials

- **Mebeverine Hydrochloride** reference standard (purity >99%)
- **HPLC-grade** acetonitrile, tetrahydrofuran, and water
- **Potassium dihydrogen phosphate** (KH₂PO₄), analytical grade
- **Ortho-phosphoric acid** for pH adjustment
- **Hydrochloric acid** (0.1-1 M) for acid degradation studies
- **Sodium hydroxide** (0.1 M) for alkaline degradation studies
- **Hydrogen peroxide** (3-30%) for oxidative degradation studies
- **Pharmaceutical formulations** containing **Mebeverine hydrochloride**

Preparation of Standard Solutions

4.2.1 Stock Standard Solution (5000 µg/mL)

Accurately weigh 50 mg of **Mebeverine hydrochloride** reference standard and transfer to a 10 mL volumetric flask. Dissolve in and make up to volume with methanol. Mix well and store refrigerated when not in use. This solution is stable for at least 7 days when stored at 2-8°C [1].

4.2.2 Working Standard Solutions

Prepare working standards in the concentration range of 1-100 µg/mL by appropriate dilution of the stock solution with mobile phase. For the calibration curve, prepare at least six concentrations spanning the entire range (e.g., 1, 2, 5, 10, 20, 50, and 100 µg/mL).

Sample Preparation for Pharmaceutical Dosage Forms

4.3.1 For Tablets:

- Weigh and finely powder not less than 20 tablets.
- Accurately weigh a portion of the powder equivalent to 100 mg of **Mebeverine hydrochloride**.
- Transfer to a 100 mL volumetric flask, add approximately 50 mL of mobile phase, and sonicate for 20 minutes with occasional shaking.
- Cool to room temperature, dilute to volume with mobile phase, and mix well.
- Filter through a 0.45 µm polypropylene syringe filter, discarding the first few mL of the filtrate.
- Dilute the filtrate further with mobile phase to obtain a final concentration of approximately 25 µg/mL [1].

4.3.2 For Capsules:

- Carefully open not less than 20 capsules and collect the contents.
- Mix the contents thoroughly and accurately weigh a portion equivalent to 100 mg of **Mebeverine hydrochloride**.
- Proceed as directed for tablets from step 3 onward [1].

HPLC System Suitability Test

Before sample analysis, perform system suitability testing to ensure the HPLC system is operating correctly. Inject six replicates of the working standard solution at the target concentration (25 µg/mL). The system is considered suitable if:

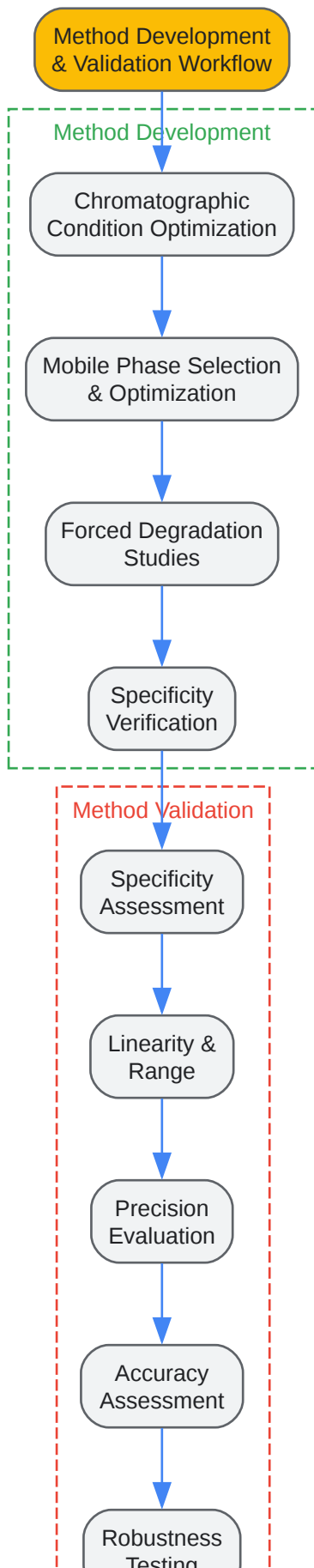
- The % RSD of peak areas is $\leq 2\%$
- The tailing factor for Mebeverine peak is ≤ 2.0
- The theoretical plates are ≥ 2000

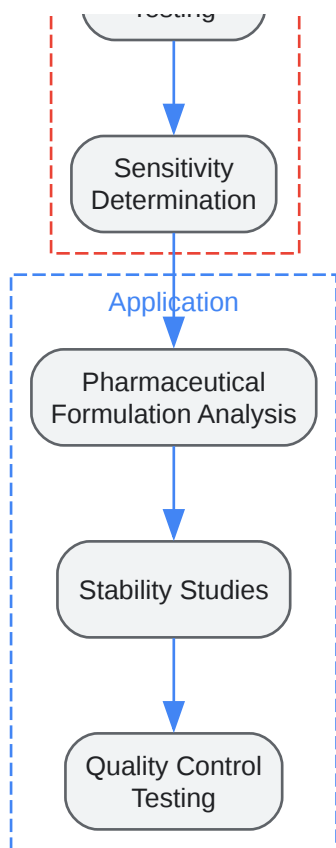
Forced Degradation Protocol

The following detailed protocol should be followed for forced degradation studies:

- **Acidic Degradation:** Transfer 1 mL of stock solution (5000 µg/mL) to a 10 mL volumetric flask. Add 1 mL of 0.1 M HCl and maintain at room temperature for 1 hour. Neutralize with 1 mL of 0.1 M NaOH and dilute to volume with mobile phase to obtain 500 µg/mL solution. Further dilute to 25 µg/mL with mobile phase for analysis [1].
- **Alkaline Degradation:** Transfer 1 mL of stock solution (5000 µg/mL) to a 10 mL volumetric flask. Add 1 mL of 0.1 M NaOH and maintain at room temperature for 1 hour. Neutralize with 1 mL of 0.1 M HCl and dilute to volume with mobile phase to obtain 500 µg/mL solution. Further dilute to 25 µg/mL with mobile phase for analysis [1].
- **Oxidative Degradation:** Transfer 1 mL of stock solution (5000 µg/mL) to a 10 mL volumetric flask. Add 1 mL of 3% H₂O₂ and maintain at room temperature for 1 hour. Dilute to volume with mobile phase to obtain 500 µg/mL solution. Further dilute to 25 µg/mL with mobile phase for analysis. For kinetic studies, use higher concentrations of H₂O₂ (10-30%) and elevated temperatures (70-90°C) with sampling at different time intervals [1].
- **Photolytic Degradation:** Spread approximately 100 mg of solid **Mebeverine hydrochloride** as a thin layer in a petri dish and expose to UV light (254 nm) in a photostability chamber for 5 days. Prepare a sample solution of 500 µg/mL in methanol and expose similarly. Protect control samples by wrapping in aluminum foil [1].
- **Thermal Degradation:** Expose approximately 100 mg of solid **Mebeverine hydrochloride** to dry heat at 90°C in a stability chamber for 7 days. Prepare sample solution as described for photolytic degradation [1].

The following workflow diagram illustrates the complete method development and validation process for **Mebeverine hydrochloride** stability-indicating assay:





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Discussion and Applications

Utility in Pharmaceutical Analysis

The developed stability-indicating HPLC method for **Mebeverine hydrochloride** offers **significant advantages** for pharmaceutical analysis. The method demonstrates **excellent resolution** between the active pharmaceutical ingredient and its degradation products, making it suitable for **stability monitoring** and **quality control** of pharmaceutical formulations. The relatively short run time of 10-15 minutes enables **high-throughput analysis**, which is essential for routine quality control laboratories handling multiple samples [1].

The method has been successfully applied to the analysis of **Mebeverine hydrochloride** in various pharmaceutical dosage forms, including immediate-release tablets and sustained-release capsules. The **mean assay results** for commercial formulations typically range from **98% to 102%** of the labeled claim,

confirming the applicability and accuracy of the method for quality control testing. The method effectively separates Mebeverine from common pharmaceutical excipients, with no interference observed at the retention time of the drug [1].

Degradation Pathways and Kinetic Studies

The forced degradation studies provide valuable insights into the **degradation behavior** of **Mebeverine hydrochloride**. The drug is found to be particularly susceptible to **hydrolytic degradation** under both acidic and alkaline conditions, with the ester linkage being the primary site of cleavage. This results in the formation of veratric acid and the amino alcohol moiety as the major degradation products [4].

The method has also been employed for **kinetic studies** of **Mebeverine hydrochloride** degradation under oxidative conditions. The degradation follows **apparent first-order kinetics** with respect to Mebeverine concentration, and the rate constants increase with temperature, allowing for the calculation of **activation energy** for the degradation process. These kinetic parameters are valuable for predicting the shelf life of pharmaceutical products and determining appropriate storage conditions [1].

Table 3: Application of the Developed Method to Pharmaceutical Formulations

Dosage Form	Label Claim	Mean Assay Result (%)	% RSD	Comments
Tablets	135 mg	99.5%	1.2%	Consistent with labeled claim
Capsules	200 mg	100.2%	1.5%	Suitable for sustained-release formulations

Regulatory Compliance

The developed method is fully compliant with **ICH guidelines** for analytical method validation (ICH Q2(R1)) and stability testing (ICH Q1A(R2)). The validation data comprehensively addresses all required parameters including specificity, linearity, accuracy, precision, and robustness. The method also meets the

requirements for **forced degradation studies** as per ICH Q1A(R2), providing sufficient evidence of its stability-indicating capability [1].

The method is suitable for implementation in **quality control laboratories** for routine analysis of **Mebeverine hydrochloride** in bulk drugs and pharmaceutical formulations. It can be effectively used for **batch release testing, stability studies, and regulatory submissions**. The robustness of the method ensures consistent performance even with minor variations in chromatographic conditions, making it reliable for transfer between different laboratories [1].

Conclusion

The stability-indicating HPLC method described in this application note provides a **reliable, accurate, and precise** approach for the quantification of **Mebeverine hydrochloride** in the presence of its degradation products. The method has been comprehensively validated as per ICH guidelines and demonstrates **excellent chromatographic performance** with baseline separation of the drug from degradation impurities. The forced degradation studies confirm the **susceptibility** of **Mebeverine hydrochloride** to hydrolytic and oxidative degradation, while demonstrating stability under photolytic and thermal stress conditions.

The detailed experimental protocols provided enable straightforward implementation of the method in quality control laboratories for routine analysis of pharmaceutical formulations. The method offers advantages of **simplicity, robustness, and shorter analysis time**, making it suitable for stability studies and routine quality control of **Mebeverine hydrochloride** in various dosage forms. The kinetic data obtained using this method provides valuable information for predicting the shelf life and determining appropriate storage conditions for **Mebeverine hydrochloride**-containing products.

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References

1. A stability indicating HPLC method for determination of ... [pmc.ncbi.nlm.nih.gov]

2. and Validation of Development by... Mebeverine Hydrochloride Assay [ijpsnonline.com]

3. (PDF) development and validation of new analytical methods for the... [academia.edu]

4. Stability study and quantitative determination of ... [link.springer.com]

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